AZ-2 is an inducer of ABCA1 and apoE. It enhances ABCA1 activity and decreases P2X7 receptor activity. AZ-2 activates endogenous LXR signaling but shows no direct LXRα or LXRβ agonist activity.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
BRD6688 is an HDAC inhibitor with IC50 values of 21 nM, 100 nM, and 11.48 µM for HDAC1, 2, and 3, respectively. It possesses preferential binding kinetics with six-fold extended half-life on HDAC2 compared to HDAC1 (381 min versus 65 min). BRD6688 crosses the blood brain barrier and has been shown to rescue the memory defects associated with p25 induced neurodegeneration in contextual fear conditioning in a CK-p25 mouse model of neurodegeneration. BRD6688 is a selective HDAC2 inhibitor. It acts by enhancing the learning and memory processes.
BRD5529 is a selective inhibitor of CARD9, disrupting TRIM62 recruitment. BRD5529 inhibits TRIM62-mediated ubiquitinylation of CARD9, and demonstrates cellular activity and selectivity in CARD9-dependent pathways.
BRD6989 is a selective CDK8 inhibitor. The ability of BRD6989 to upregulate IL-10 is recapitulated by multiple, structurally differentiated CDK8 and CDK19 inhibitors and requires an intact cyclin C-CDK8 complex. BRD6989 demonstrated a high selectivity for CDK8 over CDK19. In bone-marrow-derived dendritic cells, BRD6989 suppressed the phosphorylation of STAT1 at S727 and enhanced the production of IL-10, suggesting CDK8 as a negative regulator of IL-10 production during innate immune activation. BRD6989 may be useful for inflammatory disorders.
BRD7116 is a bis-aryl sulfone that acts as a selective inhibitor of leukemia stem cell activity. It exhibits an EC50 value of 200 nM for leukemia stem cells isolated from the bone marrow of leukemic animals in co-culture but does not affect normal hematopoietic stem cells or AML cell lines (EC50s = 20 µM). Its exact mechanism is not well understood but is thought to involve impairment of the stroma’s ability to support leukemia stem cells by inducing transcriptional changes consistent with myeloid differentiation. Novel inhibitor of LSCe cells and HSPCs, displaying cell-non-autonomous anti-leukemia activity BRD7116 is a potent and selective Inhibitor of leukemia stem cell (LSC) activity (EC50 = 200 nM). BRD7116 exhibits >100-fold selectivity for LSCs over normal hematopoietic stem cells. (
p90 ribosomal S6 kinase RSK inhibitor (IC50 values are 1.2, 1.5 and 2.4 μM for RSK3, RSK1 and RSK2 respectively). Upregulates insulin expression in pancreatic α-cells. Shows reprogramming effects in terminally differentiated cells. BRD7389 is an inhibitor of ribosomal S6 kinases (RSKs; IC50s = 1.5, 2.4, and 1.2 μM for RSK1, RSK2, and RSK3, respectively). Through this action, BRD7389 causes mouse αTC1 pancreatic α cells to adopt several morphological and gene expression features of β cells, including increased insulin expression. BRD7389 also enhances glucose-stimulated insulin and glucagon secretion by pancreatic islet cells isolated from human donors with a low body mass index. BRD7389 is an inducer of insulin expression in pancreatic α-cells.
BRD73954 is a dual inhibitor of histone deacetylase 6 (HDAC6) and HDAC8 (IC50s = 36 and 120 nM, respectively). It is selective for HDAC6 and -8 over HDAC1-5, -7, and -9 (IC50s = 12, 9, 23, >33, >33, 13, and >33 µM, respectively). BRD73954 (10 µM) increases acetylation of α-tubulin, a known HDAC6 substrate, but not histone H3, a substrate for HDAC1, -2, and -3, in HeLa cells. A small molecule inhibitor that potently inhibits both HDAC6 and HDAC8. BRD73954 is a small molecule inhibitor that potently inhibits HDAC6 and HDAC8. It inhibits HDAC6, a class IIb histone that deacetylates cytoplasmic proteins, including tubulin, heat shock protein 90, and cortactin, and has roles in cell adhesion and motility. It is also an inhibitor of HDAC8, a class I histone that primarily targets nuclear proteins, including histones and cohesins, and regulates gene expression.
BRD7539B is a Dihydroorotate dehydrogenase (DHODH) inhibitor . RD7539 had shown to target PfDHODH (IC50 = 0.033 μM) selectively over human (Hs) DHODH (IC50 > 50 μM). BRD7539 was reported to have potent activity against both multidrug-resistant asexual blood-stage (P. falciparum, Dd2
strain, EC50 = 0.010 μM) and liver-stage (P. berghei, EC50 =0.015 μM) parasites but no activity against sexual blood-stage (P. falciparum, stages IV−V, EC50 > 20 μM) parasites. BRD7539 is an azetidine carbonitrile with three contiguous stereocenters (2S,3S,4S), and stereochemistry-based structure−
activity relationships (SSARs) showed that only two of eight possible stereoisomers are active.